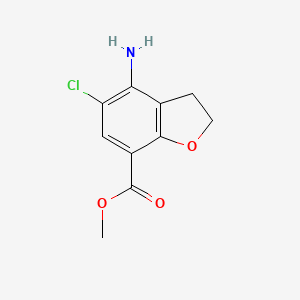

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-14-10(13)6-4-7(11)8(12)5-2-3-15-9(5)6/h4H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKJMUYUUPEQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C2=C1OCC2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS No: 182808-04-4), a key intermediate in the synthesis of pharmaceutical agents such as Prucalopride.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the causal reasoning behind the analytical methodologies used for its characterization. We will explore the compound's structural, spectroscopic, thermal, and solubility characteristics, grounding our discussion in established scientific principles and validated experimental protocols.

Introduction and Molecular Overview

This compound is a substituted dihydrobenzofuran derivative. The dihydrobenzofuran scaffold is a prevalent core structure in a multitude of natural products and therapeutically active molecules.[4] The specific arrangement of an amino group, a chlorine atom, and a methyl carboxylate group on the aromatic ring makes this molecule a highly functionalized and valuable building block in medicinal chemistry. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for process optimization, formulation development, quality control, and ensuring the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide moves beyond a simple data sheet, providing a narrative that connects molecular structure to analytical observations. We will detail not just what the properties are, but how they are determined and why specific techniques are chosen, reflecting a field-proven approach to chemical characterization.

Caption: Expected M+ and M+2 isotopic pattern in MS.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in positive mode, which is well-suited for molecules with basic sites like the amino group, to generate the protonated molecule [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Interpretation: Identify the [M+H]⁺ ion peak and confirm its m/z value against the theoretical value (228.0422 for C₁₀H₁₁ClNO₃⁺). Crucially, verify the presence and 3:1 intensity ratio of the corresponding [M+H+2]⁺ peak at m/z 230.0393.

Thermal Analysis

Thermal analysis techniques are vital in the pharmaceutical industry to determine the stability, purity, and physical state of materials. [5][6][7][8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is the primary technique for determining melting point and assessing purity.

Expertise & Causality: A sharp, single endotherm on a DSC thermogram is indicative of a pure, crystalline solid. The onset temperature of this peak is taken as the melting point. Broad peaks or the presence of multiple thermal events can suggest impurities or the existence of different polymorphic forms, which is a critical consideration in drug development. [7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Expertise & Causality: By coupling DSC and TGA, one can definitively distinguish between a melting event (observed in DSC, no mass loss in TGA) and a decomposition event (observed in both DSC and TGA). [5][7]This is a self-validating system; for a stable compound, the TGA will show a flat baseline until a high temperature, after which a sharp drop in mass indicates decomposition.

Protocol: Combined Thermal Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an aluminum DSC pan (for DSC) and a ceramic or platinum pan (for TGA).

-

Instrument Setup: Place the sample pan and an empty reference pan into the respective instrument cells.

-

Analysis Conditions: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis:

-

DSC: Identify the endothermic peak corresponding to melting and determine the onset temperature and enthalpy of fusion.

-

TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

-

Solubility Profile

The solubility of a drug intermediate is a critical parameter that influences reaction conditions, purification strategies, and its handling for biological screening.

Expertise & Causality: Benzofuran derivatives, particularly those with aromatic character, often exhibit poor aqueous solubility. [10][11]For laboratory and screening purposes, they are typically dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions due to its high solubilizing power. However, when these stock solutions are diluted into aqueous buffers for biological assays, the compound can precipitate, leading to inaccurate results. [10]Therefore, determining the maximum tolerable DMSO concentration in an assay is a crucial preliminary step. [10] Protocol: Preliminary Solubility Assessment

-

Solvent Screening: Test the solubility of the compound in a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO, ethyl acetate) at room temperature.

-

Qualitative Assessment: Classify solubility as freely soluble, sparingly soluble, or insoluble based on visual inspection after vortexing and sonication.

-

Quantitative Assessment (HPLC-based): For key solvents, prepare saturated solutions, equilibrate for 24 hours, filter, and analyze the filtrate by a calibrated HPLC method to determine the precise concentration.

Acidity/Basicity (pKa)

The pKa value quantifies the strength of an acid or base and is a fundamental predictor of a molecule's behavior in different pH environments, such as the gastrointestinal tract or cellular compartments. The title compound has two key functional groups that influence its acid-base properties: the basic amino group and the potentially acidic carboxylic acid (though it is esterified). The primary pKa of interest is that of the conjugate acid of the 4-amino group.

Expertise & Causality: The basicity of the aniline-like amino group is modulated by the electronic effects of the other substituents on the aromatic ring. [12][13]* Electron-Donating Effect: The lone pair of the dihydrofuran oxygen can donate electron density into the ring.

-

Electron-Withdrawing Effects: The chlorine atom and the methyl carboxylate group are electron-withdrawing, which decreases the electron density on the ring and on the amino nitrogen. This withdrawal effect reduces the nitrogen's ability to accept a proton, thereby lowering its basicity (i.e., lowering the pKa of its conjugate acid) compared to unsubstituted aniline (pKa ≈ 4.6). [13]Computational methods can be employed to predict these values with reasonable accuracy. [14][15]

Caption: Electronic influences on amino group basicity.

Integrated Analytical Workflow

The characterization of a key intermediate like this compound is not a series of isolated experiments but an integrated workflow. Each piece of data validates the others, building a complete and trustworthy physicochemical profile.

Caption: Integrated workflow for physicochemical characterization.

Conclusion

This technical guide has detailed the essential physicochemical properties of this compound. By integrating spectroscopic, thermal, and solubility data, we have constructed a comprehensive profile that is crucial for its application in pharmaceutical synthesis and development. The methodologies described herein represent a robust, self-validating framework for the characterization of such vital chemical intermediates, ensuring scientific integrity and providing actionable insights for researchers in the field.

References

-

Giron, D. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

-

Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

da Silva, A. B., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

-

Henven. (n.d.). Thermal Analysis of Pharmaceuticals. [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

-

ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]

-

ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]

-

MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]

-

Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. (n.d.). Expansions of the 1 H NMR spectrum of compounds 2a and 2b obtained in CDCl 3 and acetone-d 6. [Link]

-

NIH. (n.d.). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC. [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

nsj prayoglife. (n.d.). This compound. [Link]

- Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

-

ACS Publications. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters. [Link]

Sources

- 1. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. mt.com [mt.com]

- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 8. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]

- 9. azom.com [azom.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. journaleras.com [journaleras.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

"Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate" molecular weight

An In-depth Technical Guide to Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and chemical formula. Furthermore, it outlines a logical synthetic pathway, presents a robust workflow for analytical characterization to ensure structural integrity and purity, and discusses its primary applications and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties and Molecular Identity

This compound is a substituted benzofuran derivative. Its precise molecular structure is fundamental to its reactivity and function as a building block in more complex molecules. The key identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 182808-04-4 | [1][2] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [1][2] |

| Molecular Weight | 227.64 g/mol | [1][2] |

| Appearance | Off-White Solid (in related compounds) | [3] |

| Storage | 2-8°C, Refrigerator | [2] |

The molecular weight of 227.64 g/mol is a critical parameter for stoichiometric calculations in synthetic reactions and for mass spectrometry analysis. The molecular formula, C₁₀H₁₀ClNO₃, confirms the presence of ten carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, which is consistent with its structure.

Synthesis Pathway

The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid precursor, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 123654-26-2). The synthesis of this acid is well-documented and serves as the foundation for producing the target methyl ester.[4][5]

A common route to the precursor acid involves several key steps, starting from a substituted benzoate derivative.[4][5] This includes cyclization to form the dihydrobenzofuran ring, followed by chlorination and hydrolysis.[4][5] Once the carboxylic acid is obtained, a standard Fisher esterification can be employed.

Experimental Protocol: Esterification of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1 equivalent) in anhydrous methanol (acting as both solvent and reactant).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the suspension.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of the target methyl ester from its carboxylic acid precursor.

Analytical Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is essential. This self-validating system confirms that the target molecule has been successfully synthesized to the required specifications for subsequent research or development activities. A typical characterization package for this type of molecule includes several spectroscopic and chromatographic methods.[6]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The analysis should show a molecular ion peak corresponding to the calculated exact mass of the compound (227.04548 for [M]+ of C₁₀H₁₀³⁵ClNO₃).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms and the successful formation of the ester.

Caption: A standard analytical workflow for the characterization and quality control of the final product.

Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features make it a valuable building block for constructing more complex molecules.

Notably, the related carboxylic acid is an intermediate in the synthesis of Prucalopride .[5] Prucalopride is a selective, high-affinity 5-HT₄ receptor agonist used for the treatment of chronic constipation.[5] The methyl ester serves a similar role as a direct precursor or building block in synthetic routes leading to Prucalopride and its analogues.

Safety and Handling

-

Hazard Statements: The precursor acid is associated with warnings such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[8]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, to maintain stability.[2][7]

These precautions should be considered as a minimum standard when handling this compound.

References

-

NSJ Prayoglife. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. [Link]

-

PubChem. Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. [Link]

- Google Patents. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

Sources

- 1. prayoglife.com [prayoglife.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. anaxlab.com [anaxlab.com]

- 4. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Abstract

The definitive identification of molecular architecture is a cornerstone of modern drug discovery and development. Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in the synthesis of pharmacologically active agents such as Prucalopride[1], presents a compelling case study for the synergistic application of modern spectroscopic techniques. This guide provides an in-depth, logic-driven walkthrough of its structure elucidation, moving beyond a mere recitation of data to explain the causal reasoning behind each analytical step. We will demonstrate how a cohesive analysis of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy converges to provide an unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of small molecule characterization.

Initial Hypothesis: From Molecular Formula to Degrees of Unsaturation

The first step in any structure elucidation puzzle is to define the elemental composition. The known molecular formula for the target compound is C₁₀H₁₀ClNO₃ .[2][3] This information allows for the calculation of the Degree of Unsaturation (DoU), a crucial first indicator of cyclic systems and multiple bonds.

-

DoU Calculation: DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 10 - (10/2) - (1/2) + (1/2) + 1 DoU = 10 - 5 - 0.5 + 0.5 + 1 = 6

A DoU of 6 strongly suggests a complex, unsaturated structure. Our hypothesis, based on the compound's name, is a substituted dihydrobenzofuran ring system. This accounts for:

-

1 Benzene Ring: 4 degrees (1 ring + 3 double bonds)

-

1 Dihydrofuran Ring: 1 degree (1 ring)

-

1 Carbonyl Group (C=O): 1 degree (1 double bond)

The sum (4 + 1 + 1 = 6) perfectly matches the calculated DoU, providing initial confidence in the proposed bicyclic ester framework.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry serves two primary functions at this stage: confirming the molecular weight and providing definitive evidence for the presence of a chlorine atom.

Expertise & Causality:

We employ a high-resolution mass spectrometer (HRMS) to obtain an accurate mass, which can corroborate the elemental formula. More critically, for halogenated compounds, the isotopic distribution pattern is a tell-tale signature.[4] Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[5][6] Therefore, any molecule containing a single chlorine atom will exhibit a characteristic pair of molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) that is two mass units heavier and approximately one-third the intensity of the M⁺ peak.[5][6] Observing this 3:1 M⁺/M+2 pattern is irrefutable proof of a monochlorinated compound.

Predicted Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₁₀ClNO₃ | Derived from synthesis and elemental analysis. |

| Monoisotopic Mass (M⁺) | 227.0350 Da | Calculated for C₁₀H₁₀³⁵ClNO₃. |

| M+2 Peak | 229.0320 Da | Calculated for C₁₀H₁₀³⁷ClNO₃. |

| Isotopic Ratio (M⁺:M+2) | ~ 3:1 | Characteristic signature of a single chlorine atom.[5][6] |

| Key Fragments | m/z 196 | Loss of -OCH₃ (31 Da) |

| m/z 168 | Loss of -COOCH₃ (59 Da) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (~70 eV), causing ionization to form a molecular ion (M⁺) and fragment ions.[4]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy probes the vibrational modes of molecular bonds, providing a rapid and non-destructive method for identifying the functional groups present.

Expertise & Causality:

Each functional group absorbs infrared radiation at a characteristic frequency. The presence of a primary amine (-NH₂), an ester (C=O), an aromatic ring, and an ether linkage can be confirmed by identifying their respective absorption bands. For a primary amine, we specifically look for a doublet (two distinct peaks) in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[7] The ester carbonyl will produce a very strong, sharp absorption band, which is often the most prominent feature in the spectrum.

Predicted FTIR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmed |

| 3450 - 3350 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Dihydrofuran -CH₂- groups |

| 1725 - 1705 | Strong, Sharp | C=O Ester Stretch | Methyl Ester (-COOCH₃) |

| 1620 - 1580 | Medium-Strong | N-H Bend / Aromatic C=C Stretch | Amine / Aromatic Ring |

| 1300 - 1200 | Strong | Aryl-O Ether Stretch / Ester C-O Stretch | Dihydrobenzofuran Ether / Ester |

| 800 - 600 | Medium | C-Cl Stretch | Chloro-substituent |

NMR Spectroscopy: Assembling the Molecular Scaffold

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule's carbon-hydrogen framework.[8][9] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments to piece the structure together.

Workflow for NMR-Based Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity/splitting).

| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 7.5 | Singlet (s) | 1H | H-6 | Aromatic proton, isolated (no adjacent H). |

| ~4.8 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons, often broad due to exchange. |

| ~4.5 - 4.7 | Triplet (t) | 2H | H-2 (-O-CH₂-) | Aliphatic protons adjacent to ether oxygen (deshielded). Coupled to H-3. |

| ~3.8 - 4.0 | Singlet (s) | 3H | -OCH₃ | Methyl ester protons, singlet with no adjacent H. |

| ~3.2 - 3.4 | Triplet (t) | 2H | H-3 (-Ar-CH₂-) | Aliphatic protons adjacent to aromatic ring. Coupled to H-2. |

¹³C NMR Spectroscopy: Carbon Backbone Analysis

¹³C NMR reveals the number of unique carbon environments.

| Predicted Signal (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~165 - 170 | Quaternary | C=O | Ester carbonyl carbon, highly deshielded. |

| ~150 - 155 | Quaternary | C-7a | Aromatic carbon attached to ether oxygen. |

| ~140 - 145 | Quaternary | C-4 | Aromatic carbon attached to the amine group. |

| ~125 - 130 | Quaternary | C-3a | Aromatic carbon at ring junction. |

| ~120 - 125 | Quaternary | C-7 | Aromatic carbon attached to the ester group. |

| ~115 - 120 | CH | C-6 | The only aromatic carbon with a proton attached. |

| ~110 - 115 | Quaternary | C-5 | Aromatic carbon attached to chlorine. |

| ~70 - 75 | CH₂ | C-2 (-O-CH₂-) | Aliphatic carbon attached to ether oxygen. |

| ~51 - 53 | CH₃ | -OCH₃ | Methyl ester carbon. |

| ~28 - 32 | CH₂ | C-3 (-Ar-CH₂-) | Aliphatic carbon attached to the aromatic ring. |

2D NMR: Unambiguous Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.[10][11]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A crucial cross-peak will be observed between the triplet at ~4.6 ppm (H-2) and the triplet at ~3.3 ppm (H-3), confirming the -CH₂-CH₂- moiety of the dihydrofuran ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for connecting non-protonated centers. It shows correlations between protons and carbons that are 2-3 bonds away.

Key Predicted HMBC Correlationsdot

mol [label=<

// Define invisible nodes for arrow start/end points H6 [pos="2.2,0.8!", width=0.1, height=0.1]; H_OCH3 [pos="3.2,2.0!", width=0.1, height=0.1]; H2 [pos="0.3,1.3!", width=0.1, height=0.1]; H3 [pos="0.3,0.3!", width=0.1, height=0.1];

C7 [pos="2.3,1.5!", width=0.1, height=0.1]; C_CO [pos="2.8,1.5!", width=0.1, height=0.1]; C5 [pos="1.8,0.2!", width=0.1, height=0.1]; C7a [pos="1.5,1.5!", width=0.1, height=0.1]; C3a [pos="1.0,0.2!", width=0.1, height=0.1];

// Draw arrows H6 -> C7 [label=" H-6 to C-7", fontcolor="#202124"]; H6 -> C5 [label=" H-6 to C-5", fontcolor="#202124"]; H_OCH3 -> C_CO [label=" OCH₃ to C=O", fontcolor="#202124"]; H2 -> C3a [label=" H-2 to C-3a", fontcolor="#202124"]; H3 -> C5 [label=" H-3 to C-5", fontcolor="#202124"]; }

Sources

- 1. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 2. This compound [drugfuture.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 9. jchps.com [jchps.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a prevalent and industrially relevant synthetic pathway for Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, most notably Prucalopride, a selective high-affinity 5-HT4 receptor agonist. This document delves into the strategic considerations behind the chosen synthetic route, detailed mechanistic insights for each transformation, and a step-by-step experimental protocol. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to understand, replicate, and potentially optimize this critical synthesis.

Introduction: Strategic Importance of the Target Molecule

This compound is a highly functionalized heterocyclic compound. Its structure incorporates several key features—a dihydrobenzofuran core, a halogen substituent, an aromatic amine, and a carboxylate group—making it a valuable building block in medicinal chemistry. The primary driver for its synthesis is its role as the pivotal precursor to Prucalopride, a drug used to treat chronic constipation.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant commercial and therapeutic interest.

While several synthetic routes have been explored, including those involving organometallic reagents at cryogenic temperatures, this guide will focus on a more practical and scalable approach that proceeds from a substituted hydroxyphenolic precursor.[3] This pathway is characterized by its operational simplicity and avoidance of harsh, difficult-to-handle reagents, rendering it more suitable for large-scale production.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the sequential construction and functionalization of the dihydrobenzofuran ring system. The core scaffold is assembled first, followed by the introduction of the chloro and amino functionalities in their final form.

Diagram 1: Retrosynthetic Analysis

Caption: A simplified retrosynthetic breakdown of the target molecule.

This retrosynthetic approach highlights a key strategic decision: the use of an acetamido group as a protecting group for the amine. This serves a dual purpose: it deactivates the aromatic ring sufficiently to prevent unwanted side reactions during subsequent steps and directs the electrophilic chlorination to the desired position.

The Forward Synthesis: A Step-by-Step Mechanistic Walkthrough

The forward synthesis, based on methodologies described in the patent literature, proceeds in three primary stages from a common starting material.[1][4]

Stage 1: Intramolecular Cyclization via Mitsunobu Reaction

The synthesis commences with Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The formation of the dihydrofuran ring is elegantly achieved through an intramolecular Mitsunobu reaction.

-

Reaction: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate to Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.

-

Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).[1]

-

Mechanism: The Mitsunobu reaction is a powerful tool for dehydrative coupling. In this intramolecular context, the triphenylphosphine activates the azodicarboxylate, which then deprotonates the phenolic hydroxyl group. The resulting phosphonium species activates the primary alcohol of the hydroxyethyl side chain, making it an excellent leaving group. The phenoxide then acts as an intramolecular nucleophile, attacking the activated carbon and displacing the triphenylphosphine oxide-azodicarboxylate adduct to form the five-membered dihydrofuran ring.

Expert Insight: The choice of an azodicarboxylate and phosphine is critical. While DEAD is common, alternatives may be chosen based on ease of purification and safety considerations. The reaction is typically run in an anhydrous aprotic solvent like THF or toluene to ensure the reactive intermediates are not quenched by water. A key advantage of this step is its high efficiency and stereospecificity, although the latter is not a factor for this particular substrate.

Diagram 2: Synthetic Workflow

Caption: The three-stage forward synthesis pathway.

Stage 2: Electrophilic Aromatic Chlorination

With the dihydrobenzofuran core constructed, the next step is the regioselective introduction of a chlorine atom onto the aromatic ring.

-

Reaction: Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate to Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.

-

Mechanism: This is a classic electrophilic aromatic substitution. The acetamido group is an ortho-, para-director. The position ortho to the acetamido group (position 5) is activated and sterically accessible, making it the prime target for chlorination. NCS serves as a convenient and safe source of an electrophilic chlorine species (Cl+).

Trustworthiness Check: The crude product from the Mitsunobu reaction is often used directly in this chlorination step.[1] This "telescoping" of reactions is a common strategy in industrial synthesis to improve efficiency by minimizing workup and purification steps, thereby reducing solvent waste and production time.

Stage 3: Hydrolysis of the Acetamido Protecting Group

The final transformation is the deprotection of the amine to yield the target molecule.

-

Reaction: Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate to this compound.

-

Reagents: An aqueous base, such as sodium hydroxide.[2]

-

Mechanism: This is a standard amide hydrolysis. Under basic conditions, the hydroxide ion attacks the carbonyl carbon of the acetamido group. The resulting tetrahedral intermediate collapses to expel the amine, which is then protonated by water to yield the free amino group and sodium acetate as a byproduct.

Note: If the final desired product is the carboxylic acid (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, CAS 123654-26-2), this basic hydrolysis step can also saponify the methyl ester.[2][4] The reaction conditions (temperature, concentration of base, and reaction time) can be tuned to selectively hydrolyze the amide or both the amide and the ester.

Experimental Protocols & Data

The following protocols are synthesized from published procedures and represent a viable laboratory-scale synthesis.

Protocol 1: Synthesis of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate

-

To a stirred solution of Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an appropriate anhydrous solvent (e.g., THF), add triphenylphosphine.

-

Cool the mixture in an ice bath.

-

Add an azodicarboxylate (e.g., DEAD) dropwise, maintaining the internal temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

The resulting crude product solution can often be carried forward directly to the next step.

Protocol 2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

-

To the crude solution from the previous step, add N-Chlorosuccinimide (NCS) portion-wise.

-

Stir the reaction at room temperature. Monitor the progress by TLC or HPLC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess NCS.

-

Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude chlorinated product.

Protocol 3: Synthesis of this compound

-

Dissolve the crude Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in a suitable solvent mixture, such as methanol and water.[3]

-

Add a concentrated aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the final product.

| Step | Starting Material | Key Reagents | Typical Yield | Reference |

| 1. Cyclization | Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate | PPh₃, DEAD/DIAD | High (often used crude) | [1] |

| 2. Chlorination | Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | N-Chlorosuccinimide (NCS) | High (often used crude) | [1][4] |

| 3. Hydrolysis | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | NaOH, H₂O | ~89% (for carboxylic acid) | [4] |

Conclusion and Future Perspectives

The synthetic pathway detailed herein represents a robust and scalable method for the production of this compound. The sequence of an intramolecular Mitsunobu reaction, followed by electrophilic chlorination and final deprotection, is chemically sound and avoids the use of hazardous or cryogenic reagents. For professionals in drug development, this pathway offers a reliable foundation for producing key intermediates. Future optimization efforts could focus on catalytic alternatives to the Mitsunobu reaction, exploring greener solvents, and developing continuous flow processes to further enhance the efficiency and safety of this important synthesis.

References

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health (NIH). Available at: [Link]

-

Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Publications. Available at: [Link]

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. ARKAT USA. Available at: [Link]

- Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.Google Patents.

- Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.Google Patents.

- Preparation method of 2, 3-dihydrobenzofuran compound.Google Patents.

-

This compound. Pharmaffiliates. Available at: [Link]

Sources

- 1. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 2. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 3. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 4. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

A-Z Guide to Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: A Cornerstone Building Block for Advanced Pharmaceutical Synthesis

Abstract: This whitepaper provides an in-depth technical examination of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, a pivotal building block in modern medicinal chemistry. We will dissect its strategic importance, focusing on the privileged dihydrobenzofuran scaffold, and provide a comprehensive overview of its physicochemical properties. The core of this guide is dedicated to a detailed, field-tested synthesis protocol for the building block itself, followed by a thorough case study on its application in the multi-step synthesis of the antidepressant drug, Vilazodone. Mechanistic insights, process optimization, and reactivity profiles are discussed to equip researchers and drug development professionals with actionable knowledge for leveraging this versatile intermediate in their synthetic endeavors.

The Strategic Importance of the Dihydrobenzofuran Scaffold

The Privileged Nature of the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran scaffold is a recurring structural motif in a multitude of biologically active compounds, earning it the status of a "privileged structure" in medicinal chemistry.[1][2] This framework, consisting of a fused aryl and dihydrofuran ring system, provides a rigid, three-dimensional topography that is ideal for precise interactions with biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][3][4] The inherent value of this scaffold makes its substituted analogues, like the topic compound, highly sought-after starting materials for drug discovery programs.[5]

Introduction to this compound

This compound (CAS No: 182808-04-4) is a highly functionalized intermediate that has gained prominence primarily as a key precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[6][7] Its structure is strategically adorned with multiple reactive handles: an aniline-like amino group, a nucleophilic chlorine atom on the aromatic ring, and a methyl ester. This pre-installed functionality allows for sequential, regioselective modifications, making it an efficient and convergent building block for constructing elaborate molecular architectures.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the building block's physical and chemical properties is paramount for its effective use in synthesis, including planning for reaction conditions, purification, and storage.

| Property | Value | Source |

| CAS Number | 182808-04-4 | [6] |

| Molecular Formula | C10H10ClNO3 | [6] |

| Molecular Weight | 227.64 g/mol | [6] |

| Appearance | Off-white to white solid/powder | [8] |

| Storage | 2-8°C, Refrigerator | [6] |

While detailed spectroscopic data (NMR, IR, MS) is typically provided on a certificate of analysis with purchase, the structure implies characteristic signals that would be used for quality control: aromatic and aliphatic C-H signals in ¹H and ¹³C NMR, a distinct carbonyl stretch in IR, and a clear molecular ion peak in mass spectrometry.

Synthesis of the Core Building Block

The synthesis of the title compound's carboxylic acid precursor (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, CAS: 123654-26-2) is well-documented and provides the foundation for accessing the methyl ester.[9][10][11] A common industrial route involves a multi-step sequence starting from more accessible materials.[12][13]

Synthetic Pathway Overview

A representative synthesis involves the cyclization of a substituted phenol, followed by chlorination and hydrolysis.[13] This approach is favored for its scalability and control over regiochemistry.

Caption: Synthetic pathway to the target building block.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on common procedures described in the literature, such as those found in patents.[13][14]

Step 1: Intramolecular Cyclization

-

To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an appropriate organic solvent (e.g., THF), add triphenylphosphine.

-

Cool the mixture in an ice bath and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture and purify the crude product, often by precipitation or chromatography, to yield methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.[13]

Step 2: Electrophilic Chlorination

-

Dissolve the product from Step 1 in a suitable solvent such as acetonitrile or DMF.

-

Add N-chlorosuccinimide (NCS) portion-wise to the solution.

-

Heat the reaction mixture (e.g., 50-80°C) and monitor by TLC or HPLC.

-

Upon completion, cool the reaction, and isolate the crude chlorinated product, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, often through aqueous workup and filtration.[12]

Step 3: Hydrolysis

-

Suspend the chlorinated intermediate in a mixture of water and a co-solvent like propylene glycol monomethyl ether.[14][15]

-

Add a strong base, such as 40-50% aqueous sodium hydroxide, and heat the mixture (e.g., 70-90°C) for several hours.[12][15]

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~3 to precipitate the product.[15]

-

Filter, wash with water, and dry to obtain 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[15]

Step 4: Esterification

-

Suspend the carboxylic acid from Step 3 in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Heat the mixture to reflux until the reaction is complete.

-

Neutralize the reaction, remove the methanol under reduced pressure, and isolate the final product, this compound, through extraction and purification.

Application in Multi-step Synthesis: A Case Study of Vilazodone

The primary utility of this building block is demonstrated in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist used to treat major depressive disorder.[16]

Overview of the Synthetic Strategy for Vilazodone

Vilazodone's structure features a complex piperazine linker connecting the dihydrobenzofuran moiety to a cyanoindole group.[16] The synthesis leverages the amino group of our building block for a key amide coupling reaction, which is then elaborated to form the final API. While multiple routes to Vilazodone exist, many converge on a strategy that couples a piperazine-containing fragment with an indole fragment.[17][18][19][20] Our building block is crucial for constructing the piperazine-benzofuran portion of the molecule.

Caption: Convergent synthesis of Vilazodone.

Mechanistic Insights and Causality

The choice of this compound is highly strategic:

-

Amino Group Reactivity: The 4-amino group acts as a potent nucleophile, readily participating in acylation or amide bond formation, which is a critical first step in building the linker.

-

Ester Functionality: The methyl ester at the 7-position can be converted to a carboxamide at a later stage, a key functional group in the final Vilazodone structure.[18] This conversion is often performed after the main fragments are coupled.

-

Regiocontrol: The substituents on the aromatic ring direct subsequent reactions. The chlorine atom at position 5 deactivates the ring slightly but also provides a potential handle for other cross-coupling reactions if needed, though it remains in the final structure of many known drugs.

The synthesis of Vilazodone from this intermediate typically involves converting the ester to an amide and then coupling the resulting piperazine-benzofuran fragment with the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile side chain via nucleophilic substitution.[17][18]

Reactivity Profile and Synthetic Potential

Beyond Vilazodone, the unique arrangement of functional groups on this compound opens avenues for creating diverse chemical libraries for drug discovery.

-

N-Functionalization: The primary amino group is the most accessible site for modification. It can undergo acylation, alkylation, sulfonylation, or be used in reductive amination to introduce a wide variety of side chains.

-

Amide Scaffolding: The methyl ester can be hydrolyzed to the corresponding carboxylic acid[9][15] or directly converted into a wide range of primary, secondary, or tertiary amides using different amines. This allows for probing structure-activity relationships related to this part of the molecule.

-

Aromatic Substitution: While the ring is somewhat deactivated, further electrophilic aromatic substitution could potentially be achieved under forcing conditions, likely directed by the powerful activating amino group.

Conclusion

This compound is more than just an intermediate; it is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide a robust and efficient platform for the synthesis of complex pharmaceutical agents like Vilazodone. The dihydrobenzofuran core ensures biological relevance, while the carefully placed substituents facilitate convergent and high-yielding synthetic strategies. For researchers in drug development, a deep understanding of this building block's synthesis, reactivity, and application is essential for accelerating the discovery of next-generation therapeutics.

References

-

Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Zahoor, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Retrieved from [Link]

-

Fares, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals. Retrieved from [Link]

-

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Zahoor, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. Retrieved from [Link]

-

Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. Journal of Chemical Research. Retrieved from [Link]

-

Nilsson, K., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Retrieved from [Link]

-

Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). Request PDF on ResearchGate. Retrieved from [Link]

- CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (2016). Google Patents.

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

This compound. (n.d.). NSJ Prayoglife. Retrieved from [Link]

-

Process for preparing vilazodone hydrochloride. (2013). ResearchGate. Retrieved from [Link]

-

Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2025). Request PDF on ResearchGate. Retrieved from [Link]

- CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. (2014). Google Patents.

- CN103159749A - Synthesis method for antidepressant drug vilazodone. (2013). Google Patents.

-

Vilazodone. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. prayoglife.com [prayoglife.com]

- 8. echemi.com [echemi.com]

- 9. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. anaxlab.com [anaxlab.com]

- 11. 123654-26-2|4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid|BLD Pharm [bldpharm.com]

- 12. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 14. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 15. echemi.com [echemi.com]

- 16. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of Prucalopride from Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride is a high-affinity, selective serotonin (5-HT₄) receptor agonist that enhances gastrointestinal motility, making it a crucial therapeutic agent for chronic idiopathic constipation.[1][2] This document provides a comprehensive, two-step synthetic protocol for Prucalopride starting from the key intermediate, Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. The methodology detailed herein is built upon established and validated chemical transformations, emphasizing mechanistic rationale, procedural safety, and purification strategies to yield high-purity Prucalopride, suitable for subsequent conversion to its pharmaceutically preferred succinate salt.

Introduction & Synthetic Strategy

The synthesis of Prucalopride from its advanced benzofuran intermediate is fundamentally an exercise in amide bond formation. The overall strategy involves two primary transformations:

-

Saponification: The methyl ester of the starting material is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This step is critical as it "activates" the carboxyl group for the subsequent coupling reaction.

-

Amide Coupling: The newly formed carboxylic acid is coupled with the primary amine of the piperidine side-chain, 1-(3-methoxypropyl)piperidin-4-amine, to form the final amide product, Prucalopride.

This guide provides a robust protocol using a mixed anhydride activation method with ethyl chloroformate, a widely cited and scalable approach.[2][3]

Overall Synthetic Scheme

Caption: Step-by-step experimental workflow for Prucalopride synthesis.

Safety & Handling

-

Ethyl Chloroformate: Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood.

-

Triethylamine: Flammable liquid with a strong odor. Corrosive and can cause severe skin and eye irritation.

-

Sodium Hydroxide & Hydrochloric Acid: Strong base and strong acid, respectively. Both are highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Technical Disclosure Commons. (2024). An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Available at: [Link]

- Google Patents. (2017). WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates.

- Google Patents. (2014). CN103664912A - Synthesis process of prucalopride.

- Google Patents. (2016). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

-

PubChem. (n.d.). 4-Amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-YL)benzofuran-7-carboxamide. Available at: [Link]

-

SynThink. (n.d.). Prucalopride EP Impurities & USP Related Compounds. Available at: [Link]

- Google Patents. (2014). CN103664912B - A kind of synthesis technique of prucalopride.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for quality control and purity assessment in research and drug development settings. The protocol herein is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.[3][4][5][6]

Introduction

This compound is a significant heterocyclic compound, often employed as a building block in the synthesis of pharmacologically active molecules.[7][8] Specifically, it is a known intermediate in the manufacturing of Prucalopride, a selective 5-HT4 receptor agonist.[1] Given its role in pharmaceutical synthesis, a validated, high-quality analytical method is crucial for ensuring the purity and consistency of the intermediate, which directly impacts the quality of the final active pharmaceutical ingredient (API).

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[9][10][11] This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[11][12] This application note presents a comprehensive, step-by-step protocol for the analysis of this compound, developed and validated to meet the stringent requirements of the pharmaceutical industry.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

-

Chromatographic Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Balance: Mettler Toledo XPE or equivalent.

-

pH Meter: Calibrated pH meter.

-

Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.

-

Reagents: Formic acid (analytical grade).

-

Reference Standard: this compound (Purity >99%).

Chromatographic Conditions

The separation was optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time. The final chromatographic conditions are summarized in Table 1.

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Causality behind Experimental Choices:

-

Column: A C18 column was selected as it is a versatile, non-polar stationary phase suitable for retaining the moderately hydrophobic target analyte.[10]

-

Mobile Phase: A mixture of water and acetonitrile provides good separation efficiency for a wide range of compounds in reversed-phase HPLC.[12] The addition of 0.1% formic acid to the aqueous phase helps to protonate the amino group of the analyte, leading to improved peak shape and reproducibility.[13]

-

Gradient Elution: A gradient elution program was employed to ensure the elution of any potential impurities with differing polarities and to achieve a shorter run time with a sharp peak for the main analyte.[9][13]

-

Detection Wavelength: The UV detection wavelength of 254 nm was chosen based on the UV absorbance spectrum of the analyte, which shows significant absorbance at this wavelength, ensuring good sensitivity.

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations in the range of 1-100 µg/mL.

-

Sample Preparation: For the analysis of a bulk drug sample, accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[14]

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[6][15] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), the reference standard, and a sample solution. The chromatograms showed no interfering peaks at the retention time of the analyte, demonstrating the method's specificity.

Linearity

The linearity of the method was determined by analyzing five concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | >0.999 |

| Regression Equation | y = 45872x + 12345 |

Accuracy

The accuracy of the method was assessed by performing a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration). The results are presented in Table 2.

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) (n=3) | % Recovery | % RSD |

| 80% | 40 | 39.8 | 99.5% | 0.8% |

| 100% | 50 | 50.3 | 100.6% | 0.5% |

| 120% | 60 | 59.5 | 99.2% | 0.7% |

Precision

The precision of the method was evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 50 µg/mL standard solution were performed.

| Precision Type | % RSD (n=6) |

| Repeatability | < 1.0% |

| Intermediate Precision | < 2.0% |

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

System Suitability

System suitability tests are an integral part of the analytical procedure.[4] These tests were performed by injecting five replicate injections of a 50 µg/mL standard solution. The acceptance criteria are summarized in Table 3.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | > 2000 | 8500 |

| % RSD of Peak Area | ≤ 2.0% | 0.6% |

Analytical Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

Caption: Workflow for the HPLC analysis of the target compound.

Conclusion

The developed and validated RP-HPLC method for the quantitative analysis of this compound is specific, linear, accurate, and precise. The method is suitable for routine quality control analysis of this important pharmaceutical intermediate. The short run time and simple mobile phase composition make it an efficient and cost-effective analytical solution.

References

- Analysis of Benzofuran Derivatives by HPLC-UV/MS. Benchchem.

-

Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. Available from: [Link]

-

Reverse Phase HPLC Basics for LC/MS. IonSource. Available from: [Link]

-

Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

-

Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

-

Reversed-phase chromatography. Wikipedia. Available from: [Link]

-

New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

-

The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Available from: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

-

ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

-

Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

-

HPLC Method Validation Benzofuran Derivatives. Seeseiten Buchhandlung. Available from: [Link]

- Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Google Patents.

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]

Sources

- 1. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

- 2. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 4. actascientific.com [actascientific.com]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 11. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 13. ionsource.com [ionsource.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Abstract

This document provides a comprehensive guide and detailed protocol for the analysis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in the synthesis of the pharmaceutical agent Prucalopride.[1][2] The method leverages the sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for robust identification and quantification.[3][4] This application note is intended for researchers, analytical scientists, and professionals in drug development and quality control, offering insights into method development, from sample preparation to data analysis, grounded in established scientific principles.

Introduction and Analyte Overview

This compound is a critical building block in pharmaceutical synthesis.[1][5] Its precise quantification is essential for ensuring reaction yield, purity of the final active pharmaceutical ingredient (API), and overall process control. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, specificity, and speed.[3][6]

This guide details a method based on Electrospray Ionization (ESI) coupled with a triple quadrupole (QqQ) mass spectrometer, a configuration renowned for its quantitative performance in small molecule analysis.[3][7]

Analyte Characteristics:

| Property | Value | Source |

| Chemical Name | This compound | [8] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | Calculated |

| Average Molecular Weight | 227.64 g/mol | Calculated |

| Monoisotopic Mass | 227.03492 Da | Calculated |

| CAS Number | 182808-04-4 | [8][9] |

| Chemical Structure |  |

Principle of the LC-MS/MS Method

The methodology employs reversed-phase liquid chromatography to separate the target analyte from the sample matrix. The eluent is then introduced into the mass spectrometer using a 'soft' ionization technique, Electrospray Ionization (ESI), which is highly suitable for polar molecules and minimizes in-source fragmentation.[7][10] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique where a specific precursor ion is isolated and fragmented, and only a characteristic product ion is monitored.[3] This two-stage mass filtering dramatically reduces chemical noise and enhances the signal-to-noise ratio for the analyte.

Causality in Method Design: Why Electrospray Ionization (ESI)?

The choice of ionization source is critical for successful MS analysis. For this compound, ESI in positive ion mode is the logical choice for several reasons:

-

Presence of a Basic Site: The primary aromatic amine group (-NH₂) is a strong proton acceptor (a basic site). In an acidic mobile phase, this group is readily protonated to form a stable [M+H]⁺ ion, a prerequisite for positive mode ESI.[7] The relationship between a compound's basicity and its ESI response is a fundamental principle for nitrogen-containing molecules.[7]

-

Polarity: The combination of the amine, ester, and ether functionalities renders the molecule sufficiently polar to be soluble in typical reversed-phase mobile phases and amenable to the ESI mechanism.[7]

-

Alternative Ionization: While Atmospheric Pressure Chemical Ionization (APCI) is an option, it is generally preferred for less polar compounds.[11][12] Given the analyte's characteristics, ESI is expected to provide superior ionization efficiency and sensitivity.

Experimental Protocols

Materials and Reagents

-

Analyte Standard: this compound (≥98% purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)

-

Mobile Phase Additive: Formic Acid (LC-MS grade, ≥99%)

-

Equipment:

-

UHPLC or HPLC system

-

Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer with an ESI source

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Protocol: Standard and Sample Preparation

This protocol outlines the preparation of calibration standards and a general approach for sample analysis, assuming the sample originates from a synthesis reaction mixture.

Step 1: Stock Solution Preparation (1 mg/mL)

-

Accurately weigh 10 mg of the analyte standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and bring to volume with methanol. This is the Stock Solution .

Step 2: Intermediate and Working Standard Preparation

-

Prepare a 10 µg/mL Intermediate Solution by diluting 100 µL of the Stock Solution into 10 mL of 50:50 acetonitrile/water.

-

Create a series of Working Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the Intermediate Solution with 50:50 acetonitrile/water.

Step 3: Sample Preparation (from reaction mixture)

-

Pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.

-

Add 990 µL of 50:50 acetonitrile/water (a 1:100 dilution).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

-

Transfer the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.

-

Note: Further dilution may be necessary to bring the analyte concentration within the calibration range.

-

Sources

- 1. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 2. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. prayoglife.com [prayoglife.com]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. Development of an Atmospheric Pressure Chemical Ionization Interface for GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ionization apci mass: Topics by Science.gov [science.gov]

Application Notes & Protocols: The Use of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate as a Pharmaceutical Reference Standard

Abstract